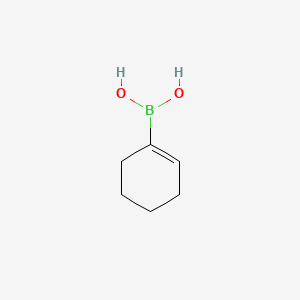

1-cyclohexenylboronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQKJXJNKYMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397532 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89490-05-1 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid

For researchers, scientists, and professionals in drug development, 1-cyclohexenylboronic acid and its derivatives are valuable reagents in organic synthesis. This guide provides an in-depth overview of the core chemical properties, reactivity, and handling of this compound, with a focus on its application in cross-coupling reactions.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and its Pinacol Ester

| Property | This compound | 1-Cyclohexen-1-yl-boronic acid pinacol ester |

| Molecular Formula | C₆H₁₁BO₂[1] | C₁₂H₂₁BO₂ |

| Molecular Weight | 125.96 g/mol [1] | 208.10 g/mol |

| Appearance | Solid[1] | Clear colorless to tan liquid[2] |

| CAS Number | 89490-05-1 | 141091-37-4 |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 232.0 ± 33.0 °C (Predicted)[2] |

| Density | Data not available | 0.968 g/cm³[2] |

| Flash Point | Not applicable[1] | 103.9 °C (219.0 °F) |

| Solubility | Expected to have high solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons.[3][4] | Generally has better solubility than the parent acid in organic solvents.[3][4] |

| pKa | Estimated to be in the range of 8-10 in aqueous solution, similar to other boronic acids.[5] | Not applicable |

| Storage Temperature | Data not available | 2-8°C |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Protons Assigned | Notes |

| ~6.5 - 7.0 | m | =CH- | Vinylic proton adjacent to the boron atom. |

| ~4.5 - 5.5 | br s | B(OH)₂ | Broad singlet for the hydroxyl protons, which can exchange with D₂O. |

| ~2.0 - 2.3 | m | Allylic CH₂ | Protons on the carbon adjacent to the double bond. |

| ~1.5 - 1.8 | m | CH₂ | Remaining methylene protons on the cyclohexene ring. |

Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Carbon Assigned | Notes |

| ~140 - 150 | =C-B | Vinylic carbon attached to boron. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~130 - 140 | =CH- | Vinylic carbon with a proton. |

| ~25 - 35 | Allylic CH₂ | Allylic carbon atom. |

| ~20 - 30 | CH₂ | Remaining sp³ hybridized carbons in the ring. |

Table 4: Predicted FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Notes |

| ~3200 - 3600 | O-H stretch | Broad peak characteristic of the hydroxyl groups of the boronic acid. |

| ~2800 - 3000 | C-H stretch (sp³) | For the CH₂ groups in the cyclohexene ring. |

| ~3000 - 3100 | C-H stretch (sp²) | For the vinylic C-H bond. |

| ~1640 - 1680 | C=C stretch | Alkene double bond stretching. |

| ~1310 - 1380 | B-O stretch | Characteristic stretching vibration for the boron-oxygen bond.[6] |

Chemical Reactivity and Applications

The primary application of this compound in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, this compound reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of this compound in research and development.

Synthesis of 1-Cyclohexen-1-yl-boronic acid pinacol ester

A common method for the synthesis of the more stable pinacol ester of this compound involves a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[8][9]

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), a palladium catalyst such as PdCl₂(dppf) (e.g., 2 mol%), and a base like potassium acetate (3.0 equiv).[8]

-

Solvent Addition: Add a suitable anhydrous solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

-

Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.

Representative Suzuki-Miyaura Coupling with an Aryl Bromide

Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Safety and Handling

Proper handling and storage of this compound and its derivatives are crucial for laboratory safety.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. The pinacol ester is generally more stable and less prone to dehydration.[2]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

- 1. 1-cyclohexen-1-yl-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cyclohexene-1-boronic acid pinacol ester CAS#: 141091-37-4 [amp.chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclohexenylboronic Acid

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-cyclohexenylboronic acid and its pinacol ester derivative, a crucial reagent in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound and its esters are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[] Their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions has made efficient and scalable synthesis methods a significant area of research.[2][3] This guide details two principal synthetic pathways: a palladium-catalyzed cross-coupling reaction starting from 1-chlorocyclohexene and a method proceeding via a Shapiro-type reaction from cyclohexanone.

Method 1: Palladium-Catalyzed Synthesis from 1-Chlorocyclohexene

This modern approach offers high yields and milder reaction conditions, making it suitable for larger-scale production.[4][5] The synthesis involves the coupling of 1-chlorocyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a phosphine ligand.

Experimental Protocol

The following protocol is adapted from patented procedures.[4][5]

Step 1: Preparation of 1-Chlorocyclohexene

This starting material can be synthesized from cyclohexanone. A common method involves the reaction of cyclohexanone with a chlorinating agent such as phosphorus pentachloride.

Step 2: Palladium-Catalyzed Borylation

-

Reaction Setup: To a 2L four-hole flask equipped with a mechanical stirrer, thermometer, argon inlet, and reflux condenser, add 1-chlorocyclohexene (148.09 g, 1.261 mol), palladium chloride (2.22 g, 0.0126 mol), and tricyclohexylphosphine (7.03 g, 0.0252 mol).

-

Reagent Addition: Add bis(pinacolato)diboron (336.44 g, 1.324 mol), potassium acetate (370.12 g, 3.783 mol), and toluene (1 L).

-

Reaction: Heat the mixture to 110°C and maintain reflux for 12 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and filter it through diatomaceous earth.

-

Extraction and Purification: Wash the organic layer twice with 400 mL of water. Dry the organic layer with anhydrous magnesium sulfate. Remove the toluene by vacuum distillation to yield the product, this compound pinacol ester.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-Chlorocyclohexene | [4][5] |

| Reagents | Bis(pinacolato)diboron, Potassium Acetate | [4][5] |

| Catalyst | Palladium Chloride | [4][5] |

| Ligand | Tricyclohexylphosphine | [4][5] |

| Solvent | Toluene | [4][5] |

| Temperature | 110°C | [4][5] |

| Reaction Time | 12 hours | [4][5] |

| Yield | 85.6% | [5] |

| Purity | 97.4% | [5] |

Experimental Workflow

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

1-cyclohexenylboronic acid CAS number and structure

An In-depth Technical Guide to 1-Cyclohexenylboronic Acid and Its Pinacol Ester

This technical guide provides a comprehensive overview of this compound and its commonly used derivative, this compound pinacol ester. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers their chemical structures, physical and chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂. They serve as versatile building blocks in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Boronic acids are Lewis acids and can form reversible covalent complexes with diols, a property that is exploited in the formation of boronate esters (such as pinacol esters) which are often more stable and easier to handle than the corresponding boronic acids.

This compound (CAS: 89490-05-1)

This compound is an organoboron compound featuring a boronic acid functional group attached to a cyclohexene ring. Its structure makes it a valuable reagent for introducing a cyclohexenyl moiety into various organic molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89490-05-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁BO₂ | [1] |

| Molecular Weight | 125.96 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Physical State | Solid | [5] |

| Melting Point | 139.6 - 140.3 °C | [5] |

| Solubility | Soluble in polar organic solvents | [1] |

| SMILES | OB(O)C1=CCCCC1 | |

| InChI | 1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 |

Safety Information

This compound should be handled with care in a laboratory setting. The table below outlines its hazard classifications and recommended handling procedures.

| Safety Aspect | Information | Reference(s) |

| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |

| Precautionary | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [5] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a freezer at -20°C under an inert atmosphere.[3] | [3][5] |

| Incompatible | Strong oxidizing agents, strong acids, strong bases. | [5] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist. | [5] |

This compound Pinacol Ester (CAS: 141091-37-4)

The pinacol ester of this compound is a more commonly used and commercially available derivative due to its enhanced stability and ease of handling compared to the free boronic acid.

Chemical Structure

Caption: Chemical structure of this compound pinacol ester.

Physicochemical Properties

The key physical and chemical properties of this compound pinacol ester are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 141091-37-4 | [6] |

| Molecular Formula | C₁₂H₂₁BO₂ | [6] |

| Molecular Weight | 208.10 g/mol | [6] |

| Appearance | Clear colorless to tan liquid | [7] |

| Physical State | Liquid | [8] |

| Boiling Point | 232.0 ± 33.0 °C (Predicted) | [7] |

| Density | 0.968 g/cm³ | [7][8] |

| Flash Point | 103.9 °C (219.0 °F) | |

| Storage Temperature | 2-8°C | [7] |

| Sensitivity | Moisture Sensitive | [7] |

| SMILES | CC1(C)OB(OC1(C)C)C2=CCCCC2 | |

| InChI | 1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3 |

Safety Information

The table below outlines the hazard classifications and recommended handling procedures for this compound pinacol ester.

| Safety Aspect | Information | Reference(s) |

| Hazard Statements | Causes serious eye irritation. May cause skin and respiratory irritation. | [9] |

| **Precautionary | Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Ensure adequate ventilation. | [9] |

| Storage | Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | [7] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes and get medical attention. Skin: Wash off immediately with soap and plenty of water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. | [9] |

Synthesis and Experimental Protocols

Synthesis of this compound Pinacol Ester

A common method for the synthesis of this compound pinacol ester is the palladium-catalyzed cross-coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.

Caption: General workflow for the synthesis of this compound pinacol ester.

Experimental Protocol: Synthesis of this compound Pinacol Ester [10]

-

To a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, argon inlet, and reflux condenser, add 1-chlorocyclohexene (148.09 g, 1.261 mol), bis(pinacolato)diboron (336.44 g, 1.324 mol), potassium acetate (370.12 g, 3.783 mol), and toluene (1 L).

-

Add palladium(II) chloride (2.22 g, 0.0126 mol) and tricyclohexylphosphine (7.03 g, 0.0252 mol) to the mixture.

-

Heat the reaction mixture to 110°C and maintain at reflux for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth.

-

Wash the organic layer twice with 400 mL of water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

-

The resulting crude product can be further purified by vacuum distillation to yield this compound pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

This compound and its pinacol ester are primarily used in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the cyclohexenyl group and an aryl or vinyl halide/triflate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12][13]

-

In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like SPhos or XPhos (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The vinyl proton on the cyclohexene ring is expected to appear as a singlet or a multiplet in the range of 5.5-7.0 ppm. The protons of the cyclohexene ring will show complex multiplets between 1.5 and 2.5 ppm. For the pinacol ester, a characteristic sharp singlet for the 12 methyl protons of the pinacol group will be observed around 1.2-1.3 ppm.

-

¹³C NMR: The carbon atom attached to the boron will resonate at a downfield chemical shift. The olefinic carbons will appear in the range of 120-150 ppm. For the pinacol ester, the quaternary carbons of the pinacol group will be around 83-84 ppm, and the methyl carbons will be around 24-25 ppm.

-

¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronic acids and esters, with a broad singlet typically appearing between +20 and +35 ppm relative to BF₃·OEt₂.

This guide provides foundational technical information for the use of this compound and its pinacol ester in research and development. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling these chemicals.

References

- 1. CAS 89490-05-1: 1-Cyclohexen-1-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 89490-05-1|Cyclohex-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]

- 4. This compound | 89490-05-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. Cyclohexene-1-boronic acid pinacol ester CAS#: 141091-37-4 [amp.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclohexenylboronic Acid for Researchers and Drug Development Professionals

An Overview of 1-Cyclohexenylboronic Acid: Properties and Applications in Modern Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Its ability to introduce a cyclohexenyl moiety makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a reagent is crucial for its effective application in research and development. The molecular formula and weight of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₁BO₂ |

| Molecular Weight | 125.96 g/mol |

Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3][4] this compound serves as an excellent coupling partner in these reactions, reacting with a variety of organic halides or triflates to produce more complex molecules.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The general mechanism involves a catalytic cycle with a palladium complex.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole.

Materials:

-

This compound

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Addition of Reagents: To the flask, add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).

-

Reaction: The reaction mixture is heated to reflux (typically around 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1-(4-methoxyphenyl)cyclohex-1-ene.

Characterization:

The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis and Purification of Boronic Acids

For researchers interested in preparing their own boronic acids, several synthetic routes are available. A common method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[5] Purification of boronic acids can sometimes be challenging. Recrystallization from hot water or ethanol is a common technique.[6] Alternatively, forming a crystalline diethanolamine adduct can facilitate purification, which can then be cleaved to regenerate the pure boronic acid.[6] For boronic acid pinacol esters, a common synthetic route is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an organic halide with bis(pinacolato)diboron.[1] A method for preparing cyclohexene-1-boronic acid pinacol ester involves the coupling reaction of 1-chloro-cyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a phosphine ligand.[7]

This guide provides foundational knowledge for the effective use of this compound in a research and development setting. Its utility in constructing complex molecular architectures through the robust and versatile Suzuki-Miyaura coupling reaction ensures its continued importance in the field of organic synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

Spectroscopic Data of 1-Cyclohexenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-cyclohexenylboronic acid, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Due to a scarcity of publicly available experimental spectra for this compound, this document presents predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights into the expected spectral characteristics of the molecule. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using widely accepted computational algorithms and can serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.5 - 7.0 | m | =C-H |

| ~4.5 - 5.5 | br s | B(OH)₂ |

| ~2.1 - 2.3 | m | =C-CH₂- |

| ~1.6 - 1.8 | m | -CH₂- |

| ~1.5 - 1.7 | m | -CH₂- |

| Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be highly dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140 - 150 | C-B |

| ~130 - 140 | =C-H |

| ~28 - 32 | =C-CH₂- |

| ~25 - 29 | -CH₂- |

| ~21 - 25 | -CH₂- |

| ~20 - 24 | -CH₂- |

| Predicted in CDCl₃. The carbon attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation. |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3600 - 3200 | O-H | Stretching (broad, indicative of hydrogen bonding) |

| ~3020 | =C-H | Stretching |

| ~2930, 2860 | C-H (sp³) | Stretching |

| ~1640 | C=C | Stretching |

| ~1350 | B-O | Stretching |

| ~1200 | C-B | Stretching |

| ~1050 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 126.07 | [M]⁺ (Molecular Ion) |

| 108.06 | [M - H₂O]⁺ |

| 97.06 | [M - B(OH)₂]⁺ |

| 81.07 | [C₆H₉]⁺ |

| Predicted for Electron Ionization (EI) source. The fragmentation pattern may vary depending on the ionization method used. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase correct the spectra.

-

Baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with an Electron Ionization or Electrospray Ionization source)

-

Solvent for sample preparation (e.g., methanol, acetonitrile)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the appropriate parameters for the ion source (e.g., ionization voltage, temperature) and mass analyzer (e.g., mass range, scan speed).

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument (e.g., direct infusion, GC/LC coupling).

-

Data Acquisition: Acquire the mass spectrum. The data system will record the mass-to-charge ratio (m/z) of the ions detected.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with theoretical predictions or library data if available.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Stability and Storage of 1-Cyclohexenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-cyclohexenylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide draws upon established principles for the handling of boronic acids, with a particular focus on the known instability of vinyl and alkenyl boronic acids.

Core Concepts in Stability: Degradation Pathways

This compound, as an alkenylboronic acid, is susceptible to three primary degradation pathways: protodeboronation, oxidation, and polymerization. Understanding these pathways is critical for minimizing degradation and ensuring the integrity of the material.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a known undesired side reaction for boronic acids, particularly in solution.[1] The rate of protodeboronation is highly dependent on the pH of the medium.[2] For vinyl boronic acids, this process can be catalyzed by both acids and bases.[1]

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alcohol, in this case, cyclohexenol. This degradation pathway is particularly relevant for aliphatic boronic acids but can also occur with alkenyl boronic acids.[3] The presence of oxidizing agents or prolonged exposure to air can accelerate this process.[4]

Polymerization

Vinyl boronic acids and their esters are known to undergo radical polymerization.[5][6][7] This can be initiated by heat, light, or radical initiators. For this compound, this would lead to the formation of oligomeric or polymeric species, reducing the purity and efficacy of the monomer.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, specific storage and handling procedures are recommended. The following table summarizes the key conditions based on general knowledge of boronic acid stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage.[8][9] | Minimizes the rates of all degradation pathways (protodeboronation, oxidation, and polymerization). |

| 2-8°C for short-term storage.[2][10][11] | ||

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][8][9] | Prevents oxidation by atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment.[5][8][9] | Minimizes hydrolysis and protodeboronation, which is often water-mediated. |

| Light | Protect from light. | Light can initiate radical polymerization. |

| pH | Avoid acidic and basic conditions in solution. | Protodeboronation is catalyzed by both acids and bases.[1] |

| Handling | Handle in a well-ventilated area, avoiding dust generation.[4][5] | General laboratory safety and minimizes contact with atmospheric moisture and oxygen. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions and monitoring its degradation over time using validated analytical methods.

Stability Study Workflow

The following diagram outlines a typical workflow for a stability study.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Vinyl boronate polymers with dynamic exchange properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Commercial Availability and Technical Guide for 1-Cyclohexenylboronic Acid: A Comprehensive Resource for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial availability, properties, and applications of 1-cyclohexenylboronic acid. This valuable synthetic intermediate is instrumental in the formation of carbon-carbon bonds, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. This document provides a consolidated overview of commercial suppliers, key chemical data, detailed experimental protocols for its use, and insights into its applications in medicinal chemistry.

Commercial Availability and Supplier Information

This compound and its more stable pinacol ester derivative are commercially available from a variety of chemical suppliers. The availability of the free boronic acid can sometimes be limited, and it may be sold with varying amounts of its anhydride. The pinacol ester is often more readily available and offers enhanced stability for storage and handling. Researchers should carefully consider the specific form required for their synthetic route.

Below is a summary of representative commercial suppliers and their product offerings. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Price (USD) |

| Sigma-Aldrich | 1-Cyclohexen-1-yl-boronic acid | 89490-05-1 | C₆H₁₁BO₂ | AldrichCPR (Buyer assumes responsibility to confirm purity) | $77.90 / 100 mg |

| 1-Cyclohexen-1-yl-boronic acid pinacol ester | 141091-37-4 | C₁₂H₂₁BO₂ | - | Contact for pricing | |

| TCI Chemicals | Cyclohex-1-en-1-ylboronic Acid (contains varying amounts of Anhydride) | 89490-05-1 | C₆H₁₁BO₂ | >97.0% (Titration) | Contact for pricing |

| ChemicalBook | This compound | 89490-05-1 | C₆H₁₁BO₂ | 95%-99% | Varies by supplier |

| Cyclohexene-1-boronic acid pinacol ester | 141091-37-4 | C₁₂H₂₁BO₂ | 99%+ (HPLC) | Varies by supplier ($3.00 - $15.00 / kg) | |

| BLD Pharm | Cyclohex-1-en-1-ylboronic acid | 89490-05-1 | C₆H₁₁BO₂ | - | Contact for pricing |

| Santa Cruz Biotechnology | 1-Cyclohexen-1-yl-boronic acid pinacol ester | 141091-37-4 | C₁₂H₂₁BO₂ | ≥98% | Contact for pricing |

Physicochemical Properties

| Property | This compound | This compound Pinacol Ester |

| Molecular Weight | 125.96 g/mol [1] | 208.10 g/mol [2] |

| Appearance | White to light yellow solid/crystal[2] | Clear colorless to tan liquid |

| Storage Temperature | Room temperature, recommended <15°C[2] | 2-8°C[2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of C-C bonds, particularly for creating substituted biphenyls, polyolefins, and styrenes.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound or its ester) with an organic halide or triflate.[1]

A base is required to activate the boronic acid for transmetalation to the palladium center.[3][4] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yield and purity.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester. Optimization of specific reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) is often necessary for different substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

This compound (1.2 mmol) or this compound pinacol ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like DME/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound (or its pinacol ester), and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent followed by the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Example Experimental Protocol

The following is a representative experimental procedure for a Suzuki coupling reaction:

In a round-bottom pressure flask equipped with a stir bar, 1.0 equivalent of the aryl bromide, 1.1 equivalents of the boronic acid ester, and 2.5 equivalents of cesium carbonate were combined. The flask was sealed and placed under an argon atmosphere. Anhydrous 1,4-dioxane and water were added, and the mixture was sparged with argon for 10 minutes. Subsequently, 0.1 equivalents of PdCl₂(dppf) were added, and the mixture was purged with argon for an additional 10 minutes. The vessel was sealed and heated to 100°C overnight. After cooling to room temperature and confirming completion by TLC, the reaction was worked up and purified by flash column chromatography to yield the desired product.[5]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized for their significant potential in medicinal chemistry. The boron atom in these compounds can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[6][7] This unique mechanism of action has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[8][9]

While specific research on the direct application of this compound in inhibiting signaling pathways is not extensively documented in the readily available literature, its utility lies in its role as a versatile building block. The cyclohexenyl group can be incorporated into larger molecules to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis of novel compounds containing the cyclohexenyl moiety via Suzuki coupling allows for the exploration of new chemical space and the development of potential therapeutic agents targeting a variety of enzymes and receptors.[10] For instance, boronic acid-based compounds have been investigated as inhibitors for enzymes like β-lactamases, which are involved in antibiotic resistance.[11][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. 1-cyclohexen-1-yl-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 环己烯-1-硼酸频哪醇酯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Reagent: Discovery and First Synthesis of 1-Cyclohexenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid, a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, has a history rooted in the broader discovery and development of organoboron chemistry. While the specific seminal publication detailing the very first synthesis of this compound remains elusive in readily available literature, its conceptual origins can be traced back to the pioneering work on boronic acids in the 19th century and the subsequent revolutionary advancements in organoborane chemistry led by Nobel laureate Herbert C. Brown. This guide will delve into the historical context of its discovery, provide a detailed protocol for a modern and efficient synthesis of its stable pinacol ester precursor, and present key data in a structured format.

Historical Context: The Dawn of Boronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] This marked the inception of a new class of organometallic compounds. However, it was the extensive work of Herbert C. Brown from the mid-20th century onwards that truly unlocked the synthetic potential of organoboranes.[2][3] His development of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a versatile and stereospecific method for the synthesis of a wide array of organoboranes, which could then be converted to various functional groups, including boronic acids.[3][4]

Early methods for the synthesis of vinylboronic acids often involved the reaction of organometallic reagents like Grignards with borate esters at low temperatures.[5] These methods, while foundational, often suffered from harsh reaction conditions and limited functional group tolerance. The evolution of synthetic chemistry has led to the development of milder and more efficient protocols, with palladium-catalyzed cross-coupling reactions emerging as a cornerstone for the synthesis of vinylboronic acids and their derivatives.[6][7]

A Modern Approach: Palladium-Catalyzed Synthesis of this compound Pinacol Ester

A prevalent and practical route to this compound involves the synthesis of its pinacol ester derivative, which is a more stable and easily handled solid. A notable modern method avoids the use of pyrophoric reagents like n-butyllithium at cryogenic temperatures, opting instead for a palladium-catalyzed cross-coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[7]

Experimental Protocol

This protocol is adapted from a patented method describing the synthesis of cyclopentene/cyclohexene-1-boronic acid pinacol ester.[7]

Step 1: Synthesis of 1-Chlorocyclohexene

-

To a reaction vessel, add cyclohexanone and phosphorus pentachloride in a 1:1 to 1:1.05 molar ratio in n-heptane.

-

Heat the reaction mixture to 70°C for 2-3 hours, monitoring the disappearance of the starting material by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to 0°C.

-

Quench the reaction by the dropwise addition of a 2M sodium hydroxide solution.

-

Separate the organic layer and purify by distillation to obtain 1-chlorocyclohexene (yields typically range from 81-84%).

Step 2: Palladium-Catalyzed Borylation

-

In a dry reaction flask under an inert atmosphere, combine 1-chlorocyclohexene, a palladium catalyst (e.g., Palladium(II) chloride), a monophosphine ligand, bis(pinacolato)diboron, and potassium acetate. The typical molar ratio is 1 : 0.01 : 0.02 : 1 : 3, respectively.[7]

-

Add a suitable organic solvent, such as toluene.

-

Heat the reaction mixture to 110°C and reflux for 12 hours. Monitor the reaction progress by GC.

-

Upon completion, cool the reaction mixture and filter it through diatomaceous earth.

-

Wash the organic layer twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester of this compound).

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Cyclohexanone | 98.14 | 108-94-1 | Liquid |

| Phosphorus pentachloride | 208.24 | 10026-13-8 | Solid, moisture sensitive |

| 1-Chlorocyclohexene | 116.59 | 930-66-5 | Liquid |

| Bis(pinacolato)diboron | 253.94 | 73183-34-3 | Solid |

| Palladium(II) chloride | 177.33 | 7647-10-1 | Solid |

| Potassium acetate | 98.14 | 127-08-2 | Solid |

| 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 208.11 | 141091-37-4 | Solid |

| This compound | 125.96 | 89490-05-1 | Solid |

Note: Data sourced from PubChem and other chemical supplier databases.[8]

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the modern synthesis of this compound pinacol ester.

Caption: Synthetic pathway for this compound pinacol ester.

Conclusion

While the precise moment of the "discovery" of this compound is not clearly documented in readily accessible historical records, its existence is a testament to the foundational principles of organoboron chemistry and the continuous refinement of synthetic methodologies. The modern palladium-catalyzed synthesis of its pinacol ester represents a significant advancement, offering a safe, efficient, and scalable route to this versatile building block. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the strategic design and synthesis of novel chemical entities.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 6. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H21BO2 | CID 10932675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of 1-Cyclohexenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid and its derivatives are valuable reagents in modern organic synthesis, offering a versatile platform for the introduction of the cyclohexenyl moiety into a wide range of molecular scaffolds. This reactivity is particularly relevant in the field of drug discovery and development, where the cyclohexene ring can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth overview of the reactivity profile of this compound, focusing on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in a research setting.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the efficient formation of C-C and C-N bonds, respectively, under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. This compound serves as the organoboron partner, enabling the synthesis of various 1-arylcyclohexenes.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 80 | 95 |

| 2 | 1-Bromonaphthalene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 8 | 100 | 92 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 16 | 100 | 85 |

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclohex-1-ene

A mixture of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 1-(4-methoxyphenyl)cyclohex-1-ene.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route for the formation of carbon-nitrogen bonds by reacting an organoboronic acid with an amine in the presence of a copper catalyst. This reaction allows for the synthesis of N-alkenyl anilines from this compound.

Reaction Scheme:

Quantitative Data for Chan-Lam Coupling:

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | 24 | RT | 78 |

| 2 | 4-Methoxyaniline | CuI (10) | Et₃N | Toluene | 18 | 80 | 82 |

| 3 | 2-Methylaniline | Cu(OAc)₂ (15) | DMAP | MeCN | 36 | RT | 75 |

Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)aniline

To a solution of this compound (1.5 mmol) and aniline (1.0 mmol) in dichloromethane (10 mL) is added Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 19:1) to yield N-(cyclohex-1-en-1-yl)aniline.

Applications in Drug Development

The cyclohexenyl moiety introduced via this compound can be found in various bioactive molecules, including kinase inhibitors. The rigid, yet non-planar, structure of the cyclohexene ring can provide a desirable scaffold for orienting functional groups for optimal interaction with biological targets.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a potential kinase inhibitor can be envisioned through a convergent route utilizing this compound as a key building block.

While specific signaling pathways directly modulated by compounds solely derived from this compound are not extensively documented in publicly available literature, its utility as a synthetic building block is well-established. For instance, the synthesis of certain kinase inhibitors involves the coupling of a cyclohexenyl moiety to a core heterocyclic scaffold that is known to interact with the ATP-binding site of kinases. The cyclohexenyl group can then be further functionalized to enhance potency and selectivity.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings provides efficient access to a variety of substituted cyclohexenes. These structural motifs are of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds.

An In-depth Technical Guide to the Safety and Handling of 1-Cyclohexenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-cyclohexenylboronic acid, a reagent frequently utilized in organic synthesis and drug discovery. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification Summary

| Hazard Class | Category | GHS Code | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

| Warning |

Precautionary Measures and Personal Protective Equipment

Strict adherence to precautionary measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or a full-face shield. |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |

| Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is recommended. |

| Respiratory | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and free of clutter.

-

Dispensing: Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Contamination: Remove any contaminated clothing immediately and wash it before reuse.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store locked up.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. |

Spill and Disposal Procedures

Spill Containment and Cleanup

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Waste Disposal

-

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the safe handling of this compound and the procedural flow for responding to an exposure event.

Caption: Workflow for the safe handling of this compound.

Caption: Procedural flow for responding to an exposure event.

References

Solubility Profile of 1-Cyclohexenylboronic Acid: A Technical Guide for Researchers

Introduction

1-Cyclohexenylboronic acid is an organoboron compound of increasing interest in organic synthesis and medicinal chemistry, serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions and other transformations. A thorough understanding of its solubility in common organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination, tailored for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates probable solubility trends from analogous boronic acids and provides the necessary framework for systematic in-lab determination.

Predicted Solubility Profile of this compound

The solubility of boronic acids is largely dictated by the interplay between the polarity of the boronic acid group [-B(OH)₂] and the nature of its organic substituent, as well as the properties of the solvent. The boronic acid moiety is polar and capable of acting as a hydrogen bond donor and acceptor. The cyclohexenyl group, in contrast, is a nonpolar hydrocarbon. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the solvent's characteristics.

Based on general principles and data from structurally related compounds like phenylboronic acid, the following qualitative solubility profile for this compound in common organic solvents can be anticipated:

-

High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds and have a moderate to high dielectric constant. Examples include tetrahydrofuran (THF), acetone, and dimethylformamide (DMF).

-

Moderate to High Solubility: Likely in polar protic solvents such as lower-chain alcohols (methanol, ethanol, isopropanol) due to the potential for hydrogen bonding with both the solvent and the boronic acid.

-

Moderate Solubility: Anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents such as heptane, hexane, and toluene, where the polar boronic acid group cannot be effectively solvated.

It is crucial to note that boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium can be influenced by the solvent and temperature, potentially complicating solubility measurements and affecting the reproducibility of results.[1]

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is presented as a template for researchers to populate with their own experimental findings. The data should be determined using a standardized protocol, such as the one detailed in the subsequent section.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Tetrahydrofuran (THF) | 25 | Data to be added | Data to be added | Shake-Flask | e.g., Clear, colorless solution |

| Dimethylformamide (DMF) | 25 | Data to be added | Data to be added | Shake-Flask | e.g., Slight warming observed |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be added | Data to be added | Shake-Flask | |

| Acetonitrile | 25 | Data to be added | Data to be added | Shake-Flask | |

| Methanol | 25 | Data to be added | Data to be added | Shake-Flask | |

| Ethanol | 25 | Data to be added | Data to be added | Shake-Flask | |

| Isopropanol | 25 | Data to be added | Data to be added | Shake-Flask | |

| Toluene | 25 | Data to be added | Data to be added | Shake-Flask | e.g., Suspension remained |

| Heptane | 25 | Data to be added | Data to be added | Shake-Flask | e.g., Insoluble |

Experimental Protocol for Solubility Determination

To ensure consistency and accuracy, a standardized method for determining solubility is essential. The equilibrium solubility is best determined using the shake-flask method, which is considered a gold standard.[3]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-